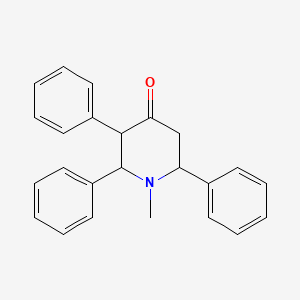![molecular formula C17H21N7O3 B14465550 6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine CAS No. 65711-85-5](/img/structure/B14465550.png)
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine is an organic compound that belongs to the class of pteridines. This compound is characterized by the presence of a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings. The compound also contains a 3,4,5-trimethoxyphenyl group, which is known for its bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine typically involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of a reducing agent such as Raney nickel in acetic acid . The resulting intermediate undergoes methylation at the N10 position through reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pteridine derivatives.
Aplicaciones Científicas De Investigación
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The primary mechanism of action of 6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine involves the inhibition of dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, which is required for the production of nucleic acids and proteins. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of rapidly dividing cells, such as cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}pyrido[2,3-d]pyrimidine-2,4-diamine
- (2R,6S)-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-hexahydroquinazoline-2,4-diamine
Uniqueness
6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine is unique due to its specific structural features, including the pteridine core and the 3,4,5-trimethoxyphenyl group. These features contribute to its distinct bioactive properties and potential therapeutic applications.
Propiedades
Número CAS |
65711-85-5 |
|---|---|
Fórmula molecular |
C17H21N7O3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H21N7O3/c1-24(10-5-11(25-2)14(27-4)12(6-10)26-3)8-9-7-20-16-13(21-9)15(18)22-17(19)23-16/h5-7H,8H2,1-4H3,(H4,18,19,20,22,23) |
Clave InChI |
JCLWKAAKITYZJF-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


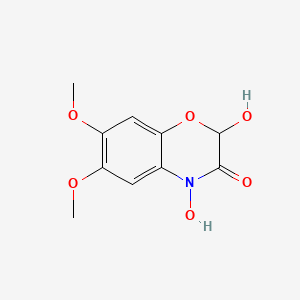
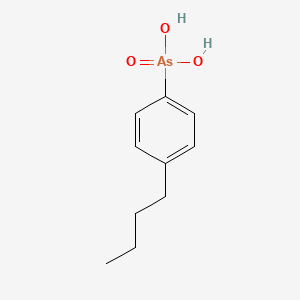




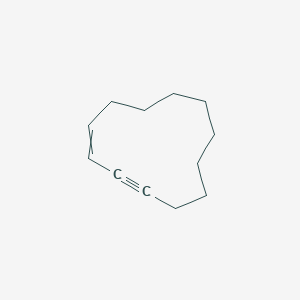
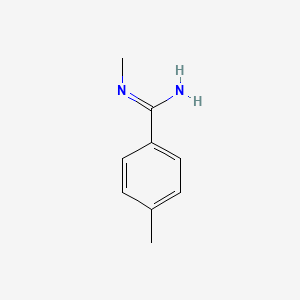
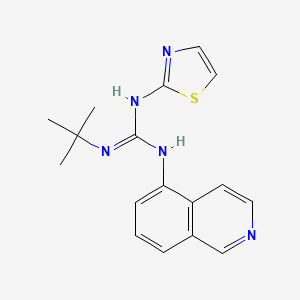
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
